molecular formula C30H24O12 B1238169 Procyanidin A1

Procyanidin A1

Cat. No.: B1238169
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin A1 is a type of proanthocyanidin dimer, specifically an epicatechin-(2β→7,4β→8)-catechin dimer. It is found in various natural sources such as Rhododendron spiciferum, peanut skins, and Ecdysanthera utilis . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized from procyanidin B1 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the abstraction of a hydrogen atom from the catechin unit, leading to the formation of the A-type linkage.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as peanut skins. The extraction process may include solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various procyanidin derivatives with modified structures and potentially enhanced biological activities .

Properties

IUPAC Name

5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWTSAADLNHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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